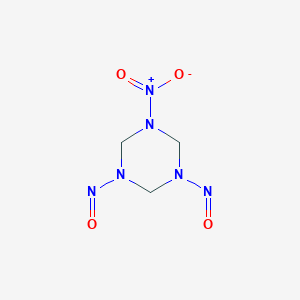

1-Nitro-3,5-dinitroso-1,3,5-triazinane

Description

Overview of Cyclic Nitramines and Nitrosamines in Fundamental Chemical Research

Cyclic nitramines and nitrosamines are subclasses of N-substituted amines that have garnered considerable attention in fundamental chemical research due to their unique electronic structures and reactivity. Nitramines feature a nitro group (-NO₂) attached to a nitrogen atom, while nitrosamines possess a nitroso group (-NO). The presence of these functional groups within a cyclic framework, such as the hexahydro-1,3,5-triazinane ring, introduces specific conformational constraints and electronic interactions that influence their chemical behavior.

Research in this area often explores reaction mechanisms, decomposition pathways, and the influence of ring strain and substituent effects on the stability and reactivity of these molecules. Prominent examples of cyclic nitramines include Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a well-known energetic material. The study of such compounds provides insights into bond dissociation energies, reaction kinetics, and the intricate pathways of their chemical transformations.

The Significance of 1-Nitro-3,5-dinitroso-1,3,5-triazinane as a Model Compound and Intermediate in Chemical Transformations

This compound, with its distinct combination of one nitro and two nitroso groups on the triazinane ring, represents a valuable model compound for studying the interplay between these two important functional groups within a single molecule. Its asymmetrical substitution pattern offers a unique platform to investigate the differential reactivity of the N-nitro and N-nitroso moieties.

A crucial aspect of its significance lies in its role as a transient intermediate in the biodegradation of RDX. nih.gov Under anaerobic conditions, the sequential reduction of the nitro groups of RDX can lead to the formation of nitroso derivatives. nih.gov Specifically, this compound (also referred to as dinitroso-nitro-1,3,5-triazine or DNX in some literature) has been identified as a transient intermediate in the metabolic pathway of RDX degradation by certain microorganisms. nih.gov This observation underscores the importance of understanding the chemical properties of this compound to fully elucidate the environmental fate of RDX.

The formation of this compound in these pathways highlights its role as a key stepping stone in more complex chemical and biochemical transformations. The study of its formation and subsequent reactions provides valuable data for modeling the degradation of related energetic materials.

Current State of Research and Open Questions Regarding the Compound's Chemical Behavior

Current research on this compound is largely centered on its identity as a biodegradation product of RDX. Analytical methods have been developed for the determination of N-nitroso derivatives of RDX, including the dinitroso compound, in environmental samples such as soil. nih.gov

However, several open questions remain regarding the broader chemical behavior of this compound. Detailed studies on its synthesis as a primary product, rather than as a transient intermediate, are not extensively reported in the available literature. A deeper understanding of its thermal stability, spectroscopic characteristics, and reactivity with various chemical agents would be highly beneficial.

Furthermore, computational and theoretical studies could provide valuable insights into its molecular structure, electronic properties, and reaction mechanisms. Such studies would complement the existing experimental data and help to predict its behavior in different chemical environments. The exploration of its potential as a synthon for the creation of other novel hexahydro-1,3,5-triazinane derivatives also presents an intriguing avenue for future research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3,5-dinitroso-1,3,5-triazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLUHUHPTTZBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1N=O)[N+](=O)[O-])N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420108 | |

| Record name | hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80251-29-2 | |

| Record name | hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 1 Nitro 3,5 Dinitroso 1,3,5 Triazinane

Nitrosation Reactions for Direct Synthesis or Derivatization of Triazinane Scaffolds

While the formation of 1-Nitro-3,5-dinitroso-1,3,5-triazinane is mainly observed as a degradation intermediate, the principles of nitrosation can be applied for the direct synthesis or derivatization of triazinane structures. The direct synthesis of the fully nitrosated analogue, Hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX), provides a model for these reactions. An improved synthesis of TNX involves the reaction of hexamethylenetetramine (HMTA), a triazinane precursor, with a nitrosylating agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium such as aqueous sulfuric acid. researchgate.net

This methodology suggests that a direct synthesis of this compound could theoretically be achieved by the controlled nitrosation of a 1-nitro-1,3,5-triazinane (B12578300) scaffold. However, the synthesis and isolation of such a starting material present significant challenges. The chemistry of 1,3,5-triazine (B166579) derivatives is extensive, involving methods like cyclotrimerization and substitution reactions to introduce various functional groups. researchgate.netrsc.org A plausible, though not widely reported, route would involve the partial nitrosation of a suitable triazinane precursor under carefully controlled stoichiometric and pH conditions.

Theoretical and Computational Chemistry Investigations into 1 Nitro 3,5 Dinitroso 1,3,5 Triazinane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of energetic molecules. These methods are used to determine the electronic structure, which governs the molecule's stability, reactivity, and potential energy landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For energetic materials, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict its stability. acs.orgmdpi.com

For related 1,3,5-triazine (B166579) derivatives, DFT has been used to elucidate structural factors responsible for their stability. researchgate.netelsevierpure.com Such studies on 1-Nitro-3,5-dinitroso-1,3,5-triazinane would involve optimizing its three-dimensional structure to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. The stability of the molecule could then be inferred from its heat of formation, which can be calculated using isodesmic reactions based on DFT results. mdpi.com While specific DFT studies on the geometry of this compound are not present in the surveyed literature, basic computed properties are available through databases.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆N₆O₄ | PubChem nih.gov |

| Molecular Weight | 190.12 g/mol | PubChem nih.gov |

| Exact Mass | 190.04505269 Da | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, an FMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. This analysis would help in predicting its reactivity towards other molecules and its initial reaction steps during decomposition. While specific FMO data is unavailable for this compound, such analyses are standard for evaluating new energetic materials. researchgate.net

Energetic Landscape and Elucidation of Reaction Pathways

Understanding the energetic landscape is key to predicting how a molecule will decompose. This involves calculating the energies of reactants, transition states, and products for various possible reaction pathways.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The weakest bond in an energetic molecule is often the trigger point for its decomposition. For RDX and its derivatives, the N-NO₂ bond is typically the most labile. psu.edumdpi.com

The unimolecular decomposition of RDX has been extensively studied, with several competing pathways proposed, including N-NO₂ bond cleavage, concerted ring fission, and HONO elimination. acs.orgpsu.eduresearchgate.netresearchgate.net Theoretical calculations are used to map the potential energy surface for these pathways, identifying the transition states and calculating the activation energy barriers for each step. worldscientific.comresearchgate.net

A similar theoretical approach for this compound would be necessary to predict its decomposition mechanism. Researchers would investigate pathways originating from the cleavage of the N-NO₂ and N-NO bonds. The relative energy barriers for these initial steps would determine the dominant decomposition channel under different conditions.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Condensed-Phase Phenomena

While quantum chemical calculations typically model isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase (solid or liquid). nih.govmdpi.comdntb.gov.ua MD simulations model the movements of atoms over time, providing insights into crystal packing, phase transitions, and the influence of defects and intermolecular interactions on decomposition. mdpi.comnih.govresearchgate.net

For this compound, MD simulations could predict its crystal density, mechanical properties, and behavior under high temperature and pressure. Reactive molecular dynamics (ReaxFF) simulations, in particular, could be used to model the complex chemical reactions that occur during its decomposition in the solid state, providing a more realistic picture than gas-phase calculations alone.

Chemical Reactivity and Transformation Mechanisms of 1 Nitro 3,5 Dinitroso 1,3,5 Triazinane

Thermal Decomposition Mechanisms and Reaction Kinetics

Isoconversional kinetic analysis is a powerful "model-free" method used to determine the activation energy (Ea) of a thermal decomposition process without assuming a specific reaction model. Studies on RDX have employed various isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods, to analyze data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). icm.edu.plbibliotekanauki.plresearchgate.net

For pure RDX, the activation energy for thermal decomposition is consistently found to be in the range of 211-220 kJ·mol⁻¹. bibliotekanauki.plresearchgate.net The presence of binders or other materials can lower this value. bibliotekanauki.plmdpi.com It is anticipated that the activation energy for 1-Nitro-3,5-dinitroso-1,3,5-triazinane would be lower than that of RDX. This is because the nitrogen-nitroso (N-NO) bond is inherently weaker than the nitrogen-nitro (N-NO₂) bond, suggesting that less energy would be required to initiate its cleavage, which is often the rate-determining step in the decomposition of such energetic materials.

Table 1: Activation Parameters for the Thermal Decomposition of RDX (for comparison)

| Method | Activation Energy (Ea) for Pure RDX (kJ·mol⁻¹) | Reference |

| Kissinger | 211.7 | researchgate.net |

| Ozawa, Flynn, and Wall (OFW) | 218.3 | bibliotekanauki.plresearchgate.net |

| Kissinger-Akahira-Sunose (KAS) | 220.2 | bibliotekanauki.plresearchgate.net |

| Isothermal VST | 205.4 | bibliotekanauki.pl |

This table presents data for 1,3,5-trinitro-1,3,5-triazinane (RDX) as directly measured values for this compound are not available in the cited literature.

The thermal decomposition of RDX is known to proceed through gas-phase reactions, particularly at temperatures below its melting point. dtic.mil The initial decomposition of RDX can lead to the formation of nitroso derivatives, including Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX). nih.gov Further degradation of these intermediates and the parent compound yields a variety of gaseous and condensed-phase products.

For this compound, the primary decomposition pathways would likely involve the cleavage of the N-NO and N-NO₂ bonds. Based on studies of RDX and its nitroso derivatives, the expected primary products would include:

Gaseous Products: Nitrous oxide (N₂O), nitrogen monoxide (NO), nitrogen dioxide (NO₂), formaldehyde (B43269) (HCHO), and methanol (B129727) (CH₃OH). nih.gov The decomposition of the two nitroso groups would be a significant source of NO, while the nitro group would yield NO₂. N₂O is a common product from the decomposition of nitramines and their derivatives. nih.gov

Condensed-Phase Products: The decomposition is expected to lead to the fragmentation of the triazinane ring. nih.gov In the case of RDX, a nonvolatile residue is often formed. dtic.mil A similar residue, likely composed of complex polymeric nitrogen-containing species, could be expected from the decomposition of this compound.

The thermal stability of a cyclic nitramine is governed by several factors, including the strength of the bonds to the ring and the inherent strain of the ring structure.

Substituent Effects: The primary difference between RDX and this compound is the substitution of two electron-withdrawing nitro groups with nitroso groups. The N-NO bond dissociation energy is generally lower than that of the N-NO₂ bond, which implies that this compound is less thermally stable than RDX. The successive reduction of nitro groups to nitroso groups in RDX destabilizes the molecule, leading to fragmentation. nih.gov Therefore, the presence of two nitroso groups from the outset would predispose the molecule to decompose at a lower temperature.

Photochemical Decomposition Pathways

The absorption of ultraviolet (UV) light can induce the decomposition of nitramines, often through different pathways than thermal decomposition.

Studies on the photolysis of solid-phase RDX at various UV wavelengths (e.g., 254 nm, 236 nm, 222 nm, and 206 nm) have demonstrated that the decomposition pathways and resulting product distributions are highly dependent on the photon energy. uhmreactiondynamics.orguhmreactiondynamics.orgresearchgate.net

Product Distributions: Upon photolysis, RDX yields a complex mixture of products. Infrared spectroscopy has identified small molecules like NO, N₂O, CO, CO₂, and H₂O. uhmreactiondynamics.orgresearchgate.net Mass spectrometry has further identified numerous cyclic and acyclic products, including oxy-s-triazine. uhmreactiondynamics.org The formation of some products is wavelength-selective; for instance, oxy-s-triazine is preferentially formed at higher photon energies (shorter wavelengths), while 1,3,5-triazine (B166579) is observed during photolysis at 254 nm. uhmreactiondynamics.org Photolysis of RDX at 229 nm has been shown to produce its nitroso derivatives, MNX and DNX, as major condensed-phase products. pitt.edu

For this compound, similar wavelength-dependent behavior is expected. The nitroso groups act as different chromophores compared to nitro groups, which would alter the UV absorption spectrum and potentially open new photochemical pathways. The product distribution would likely be a complex mixture, including ring-cleavage products and smaller gaseous molecules, with the relative yields varying with the irradiation wavelength.

Table 2: Selected Photolysis Products Identified from 1,3,5-Trinitro-1,3,5-triazinane (RDX)

| Product | Formula | Detection Method | Reference |

| Nitrogen Monoxide | NO | Infrared Spectroscopy, Mass Spectrometry | uhmreactiondynamics.orgresearchgate.net |

| Dinitrogen Monoxide | N₂O | Infrared Spectroscopy | uhmreactiondynamics.org |

| Carbon Dioxide | CO₂ | Infrared Spectroscopy | uhmreactiondynamics.orgresearchgate.net |

| Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine | C₃H₆N₆O₅ | HPLC-HRMS | pitt.edu |

| Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | C₃H₆N₆O₄ | HPLC-HRMS | pitt.edu |

| Oxy-s-triazine | C₃H₃N₃O | PI-ReTOF-MS | uhmreactiondynamics.org |

| 1,3,5-Triazine | C₃H₃N₃ | PI-ReTOF-MS | uhmreactiondynamics.org |

This table lists products from the photolysis of RDX. The photolysis of this compound is expected to produce a similar range of small molecules, with different relative distributions of larger fragments.

N-NO₂ Bond Cleavage: This is a well-established primary photochemical process for nitramines. uhmreactiondynamics.orgresearchgate.net The absorption of a UV photon provides sufficient energy to rupture the relatively weak N-NO₂ bond, releasing a nitrogen dioxide (NO₂) radical and leaving a triazinyl radical. This homolytic cleavage is a key initiating step in the decomposition cascade. researchgate.net

Nitro-Nitrite Isomerization: An alternative pathway involves the isomerization of a nitro group (-NO₂) into a more unstable nitrite (B80452) group (-ONO). uhmreactiondynamics.orgresearchgate.net This electronically excited intermediate, an aminyl nitrite, can then readily undergo fission of the much weaker O-NO bond, releasing a nitric oxide (NO) radical. uhmreactiondynamics.org This pathway has been highlighted by the identification of higher molecular weight products that are inconsistent with simple N-NO₂ cleavage. uhmreactiondynamics.org

For this compound, these initial events remain highly relevant. The molecule contains one N-NO₂ bond susceptible to both direct cleavage and nitro-nitrite isomerization. Furthermore, it possesses two N-NO bonds, which are weaker than the N-NO₂ bond and are thus highly susceptible to direct photo-fission, releasing NO radicals. Therefore, the primary photo-fission events for this compound would be a competition between N-NO₂ bond cleavage, N-NO bond cleavage, and nitro-nitrite isomerization, likely making its photochemical decomposition even more complex than that of RDX.

Biotransformation and Biodegradation Mechanisms

The biodegradation of RDX and its nitroso derivatives is a critical area of research for the remediation of contaminated sites. Microorganisms have evolved diverse metabolic pathways to break down these energetic compounds, often utilizing them as a source of nitrogen. The compound this compound is a key intermediate in the anaerobic degradation pathway of RDX.

Under anaerobic conditions, the primary route for the biotransformation of RDX involves the sequential reduction of its three nitro groups (–NO₂) to nitroso groups (–NO). This process is carried out by a variety of anaerobic and facultative anaerobic bacteria. The transformation proceeds through the formation of mono-, di-, and tri-nitroso derivatives.

The initial step is the reduction of one nitro group on RDX to form hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX). nih.gov This is followed by the reduction of a second nitro group to yield a dinitroso derivative, such as hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) or its isomer, this compound. nih.govmdpi.com Further reduction leads to the formation of hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX). nih.gov

Several bacterial strains have been identified as capable of mediating this sequential reduction. For instance, Clostridium bifermentans HAW-1 has been shown to transform RDX into MNX, DNX, and TNX. researchgate.net Similarly, municipal anaerobic sludge has been observed to facilitate the conversion of RDX to MNX and DNX. nih.gov The accumulation of these nitroso-derivatives is often transient, as they are subject to further degradation. researchgate.netnih.gov

Table 1: Microbial Transformation of RDX to Nitroso Derivatives

| Microorganism/System | Parent Compound | Nitroso Derivatives Formed | Reference |

|---|---|---|---|

| Clostridium bifermentans HAW-1 | RDX | MNX, DNX, TNX | researchgate.net |

| Municipal Anaerobic Sludge | RDX | MNX, DNX | nih.gov |

| Bacillus toyonensis & Paenibacillus dendritiformis | RDX | MNX, DNX | mdpi.com |

| Methanogenic Mixed Culture | RDX | MNX, DNX, TNX | nih.gov |

Following the initial nitro-reduction steps, or in some cases as an alternative primary pathway, the triazinane ring undergoes denitration and cleavage. This results in the formation of various acyclic products. Denitration involves the removal of a nitro or nitrite group, which destabilizes the ring structure and leads to its fragmentation.

Under anaerobic conditions, the degradation of RDX and its nitroso-derivatives like MNX can lead to the formation of methylenedinitramine and bis(hydroxymethyl)nitramine. nih.govnih.gov These unstable intermediates further decompose to simpler, acyclic compounds. The ultimate end products of this degradation pathway often include formaldehyde (HCHO), methanol (CH₃OH), and nitrous oxide (N₂O). mdpi.comnih.gov For example, Klebsiella pneumoniae strain SCZ-1 has been shown to degrade both RDX and MNX to formaldehyde, methanol, and nitrous oxide. nih.gov

In some cases, particularly under aerobic conditions mediated by enzymes like cytochrome P450 XplA, the ring cleavage of RDX and MNX can produce 4-nitro-2,4-diazabutanal (B1242943) (NDAB). nih.gov

Table 2: Acyclic Products from the Biodegradation of RDX and its Nitroso Derivatives

| Microorganism/System | Starting Compound(s) | Key Acyclic Products | Reference |

|---|---|---|---|

| Klebsiella pneumoniae SCZ-1 | RDX, MNX | Formaldehyde, Methanol, Nitrous Oxide, Methylenedinitramine | nih.gov |

| Clostridium bifermentans HAW-1 | RDX, MNX | Methanol, Formaldehyde, Nitrous Oxide | researchgate.net |

| Municipal Anaerobic Sludge | RDX | Formaldehyde, Methanol, Formic Acid, Nitrous Oxide | nih.gov |

| Rhodococcus rhodochrous (XplA enzyme) | RDX, MNX | Formaldehyde, Nitrous Oxide, 4-nitro-2,4-diazabutanal (NDAB) | nih.gov |

| Bacillus toyonensis & Paenibacillus dendritiformis | RDX | 4-Nitro-2,4-diazabutanal, Bis(hydroxymethyl)nitramine | mdpi.com |

Specific enzymes have been identified that catalyze the degradation of RDX and its nitroso derivatives. These enzymes are key to understanding the metabolic pathways at a molecular level.

Xenobiotic Reductases (XenA and XenB): Found in Pseudomonas species, these enzymes can degrade RDX and its nitroso-derivatives (MNX, DNX, TNX), particularly under anaerobic or microaerobic conditions. nih.gov The primary degradation pathway mediated by these enzymes involves the formation of methylenedinitramine, leading to formaldehyde. nih.gov

Cytochrome P450 XplA: This unusual cytochrome P450, found in Rhodococcus rhodochrous strain 11Y, is capable of degrading RDX under both aerobic and anaerobic conditions. nih.gov The XplA enzyme, in conjunction with its reductase partner XplB, initiates the degradation by denitration, leading to ring cleavage. nih.govinnovations-report.comsciencedaily.com Studies have shown that XplA can degrade MNX and, to a lesser extent, DNX, with the rate of degradation decreasing as the number of nitroso groups increases. nih.gov This suggests a preference for cleaving the N-NO₂ bond over the N-NO bond. nih.gov

Nitroreductases: Various bacteria employ nitroreductases for the initial reduction of the nitro groups on the triazinane ring. Type I nitroreductases, which are oxygen-insensitive, have been identified in enteric bacteria like Morganella morganii and are responsible for the two-electron reduction of RDX. nih.govethz.ch Clostridial species, such as Clostridium bifermentans and Clostridium acetobutylicum, also utilize nitroreductase activity to transform RDX into its nitroso and, subsequently, hydroxylamino and amino derivatives. researchgate.netnih.gov

Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating the degradation mechanisms of contaminants by measuring the changes in the isotopic ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of the compound as it is degraded. The extent of isotopic fractionation, expressed as an enrichment factor (ε), can be indicative of the specific reaction pathway.

Studies on the biodegradation of RDX have revealed significant nitrogen and carbon isotope fractionation. nih.gov The magnitude of the nitrogen isotope enrichment factor (ε¹⁵N) has been shown to vary depending on the degradation pathway: nih.gov

Anaerobic Ring Cleavage: This pathway exhibits a relatively large bulk nitrogen isotope enrichment, with ε¹⁵N values around -12.7‰. nih.gov

Anaerobic Nitro-reduction: The sequential reduction to nitroso derivatives is also associated with a significant nitrogen isotope effect, with ε¹⁵N values of approximately -9.9‰. nih.gov

Aerobic Denitration: In contrast, the aerobic pathway involving initial denitration shows a much smaller nitrogen isotope effect, with an ε¹⁵N value of about -2.4‰. nih.gov

These distinct isotopic signatures allow researchers to differentiate between competing degradation pathways in environmental samples and to quantify the extent of in situ biodegradation. nih.govbgu.ac.il

Table 3: Nitrogen Isotope Enrichment Factors (ε¹⁵N) for RDX Biodegradation Pathways

| Biodegradation Pathway | Condition | Nitrogen Isotope Enrichment Factor (ε¹⁵N) | Reference |

|---|---|---|---|

| Ring Cleavage | Anaerobic | -12.7‰ ± 0.8‰ | nih.gov |

| Nitro-reduction | Anaerobic | -9.9‰ ± 0.7‰ | nih.gov |

| Denitration | Aerobic | -2.4‰ ± 0.2‰ | nih.gov |

Hydrolytic Stability and Reaction Pathways in Aqueous Environments

In addition to biotic transformations, this compound and related compounds can undergo abiotic degradation in aqueous environments. The hydrolytic stability of these molecules is influenced by factors such as pH and the presence of other chemical species.

Research indicates that the nitroso derivatives of RDX are generally less stable than the parent compound. Specifically, MNX has been observed to be unstable in water, undergoing hydrolysis. nih.gov In control experiments with killed K. pneumoniae cells, MNX decomposed abiotically, releasing nitrite into the medium. nih.gov This suggests that the compound is susceptible to hydrolysis without enzymatic catalysis.

The abiotic degradation of RDX itself can be significantly accelerated in the presence of certain substances. For instance, RDX is rapidly destroyed by hydrogen sulfide (B99878) in the presence of black carbon (e.g., soot or activated carbon), leading to the formation of nitrite and formaldehyde. researchgate.netnih.gov This process avoids the formation of the more toxic nitroso reduction products. researchgate.netnih.gov

Studies on other triazine compounds, such as metamitron, have shown that the reduced form of the molecule is significantly more susceptible to acid hydrolysis than the oxidized parent compound. nih.gov While direct data for this compound is limited, this suggests that the partially reduced nature of the dinitroso derivative may render it more susceptible to hydrolysis, particularly under certain pH conditions, compared to the fully nitrated RDX.

Advanced Analytical Techniques for Mechanistic Elucidation in Chemical Transformations

Coupled Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Identification and Quantification of Intermediates and Products

Coupled chromatography-mass spectrometry techniques are indispensable tools for the separation, identification, and quantification of 1-Nitro-3,5-dinitroso-1,3,5-triazinane and its related species in complex matrices. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends largely on the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for analyzing energetic materials like 1,3,5-triazinane (B94176) derivatives, which can be thermally labile. nih.gov The compound this compound is a known breakdown product of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). dtic.milnih.gov LC-MS/MS methods developed for RDX analysis are highly sensitive and selective, capable of detecting analytes at sub-nanogram per milliliter levels.

In LC-MS analysis, identification is based on both the retention time of the analyte on the LC column and the mass-to-charge ratio (m/z) of the ions detected by the mass spectrometer. For this compound (C₃H₆N₆O₄, monoisotopic mass: 190.04506 Da), various ions can be monitored depending on the ionization source and mobile phase conditions. nih.govuni.lu Electrospray ionization (ESI) is commonly used, and analysis of related compounds like RDX shows that adduct formation with anions such as formate, acetate, or chloride from the mobile phase is a major ionization pathway in negative mode. nih.govresearchgate.net In positive mode, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecules are typically observed.

Table 1: Predicted m/z Values for this compound in LC-MS This table is based on predicted values for the specified adducts.

| Adduct | Ion Formula | Predicted m/z | Ionization Mode |

| [M+H]⁺ | [C₃H₇N₆O₄]⁺ | 191.05234 | Positive |

| [M+Na]⁺ | [C₃H₆N₆O₄Na]⁺ | 213.03428 | Positive |

| [M+K]⁺ | [C₃H₆N₆O₄K]⁺ | 229.00822 | Positive |

| [M-H]⁻ | [C₃H₅N₆O₄]⁻ | 189.03778 | Negative |

| [M+HCOO]⁻ | [C₄H₇N₆O₆]⁻ | 235.04326 | Negative |

| [M+CH₃COO]⁻ | [C₅H₉N₆O₆]⁻ | 249.05891 | Negative |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile and thermally stable triazine derivatives or after appropriate derivatization. nih.gov However, the analysis of nitrosamines and nitro compounds by GC-MS can be challenging. Many nitrosamines are known carcinogens requiring careful handling, and some are thermally unstable, potentially decomposing in the high-temperature GC injection port. restek.comepa.gov For instance, N-nitrosodiphenylamine is known to completely convert to diphenylamine (B1679370) at normal GC operating temperatures. epa.gov Given that this compound contains both nitro and nitroso functional groups, its thermal stability would need to be carefully evaluated before selecting GC-MS as a primary analytical method. If stable, GC-MS operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can provide excellent sensitivity and selectivity. restek.com

Table 2: Illustrative Chromatographic Conditions for Related Triazine Compounds This table provides examples of conditions used for analyzing related compounds and is not specific to this compound.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application Example | Reference |

| HPLC-UV | Reversed-phase C18 | Phosphate buffer-methanol gradient | UV (220 nm) | Separation of 17 s-triazine herbicides and derivatives | d-nb.info |

| LC-MS/MS | Zorbax Eclipse HC-C18 | Acetonitrile/water gradient | ESI-MS/MS | Quantification of RDX and HMX in plasma | |

| GC-MS | Rtx-5ms | Helium | MS (NCI mode) | Quantification of N-nitrosoproline in urine | nih.gov |

| GC-MS/MS | Rxi-624Sil MS | Helium | MS/MS (MRM Mode) | Analysis of nitrosamine (B1359907) impurities in drugs | restek.comedqm.eu |

Isotope Labeling and Tracing Experiments for Mapping Reaction Pathways

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the movement and transformation of specific atoms through a chemical or biological process. researchgate.net By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the fate of that atom can be followed in intermediates and final products using mass spectrometry. wikipedia.org

For a compound like this compound, isotope tracing can unravel the mechanisms of its formation and degradation. Since it is a known degradation product of RDX, studies on RDX provide a clear blueprint for this approach. dtic.mil For example, research on the biodegradation of RDX using material labeled with ¹⁵N in either the ring or nitro groups has been conducted to determine the fate of the nitrogen atoms. researchgate.netresearchgate.net

Hypothetical Application to this compound:

Formation Pathway: To study the formation of this compound from a precursor like 1-nitro-1,3,5-triazinane (B12578300), one could use a nitrosating agent containing ¹⁵N (e.g., Na¹⁵NO₂). If the reaction proceeds as expected, the resulting dinitroso product would exhibit a mass shift corresponding to the incorporation of two ¹⁵N atoms, which can be unequivocally confirmed by MS analysis. This would distinguish a direct nitrosation pathway from other potential mechanisms.

Degradation Pathway: To map its degradation, a sample of this compound synthesized with a ¹³C₃-labeled triazinane ring could be used. As the compound degrades, the ¹³C label would be retained in any intermediates or products that contain the ring structure or its fragments. Analysis via LC-MS would allow for the identification of these labeled metabolites, confirming, for instance, whether degradation proceeds via ring cleavage or sequential removal of functional groups. researchgate.net The detection of ¹³C-labeled fragments would provide direct evidence of the ring's breakdown. Similarly, using ¹⁵N-labeled nitro or nitroso groups would reveal how these functional groups are transformed, such as through denitration or denitrosation.

The data obtained from these experiments are critical for building accurate mechanistic models of chemical transformations.

In Situ Spectroscopic Monitoring of Dynamic Chemical Reactions

In situ (in the reaction mixture) spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, enable the real-time monitoring of chemical reactions as they occur. nih.govnih.gov These non-destructive methods provide continuous data on the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies, offering deep insights into reaction kinetics and pathways without the need for sampling. youtube.comyoutube.com

In Situ FTIR Spectroscopy: This technique is highly effective for monitoring functional groups that have strong infrared absorption bands. In the context of this compound, in situ FTIR could be used to follow its synthesis or decomposition by tracking the characteristic stretching frequencies of the N-NO₂ (nitro) and N-N=O (nitroso) groups. For example, during a synthesis involving the nitrosation of a precursor, one could observe the disappearance of an N-H stretching band and the simultaneous appearance of the N-N=O stretching band in real-time. youtube.com This allows for the precise determination of reaction endpoints and the identification of any transient intermediates that may have a unique spectral signature.

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and bonds in non-polar environments. youtube.comyoutube.com It is a valuable tool for monitoring reactions in aqueous media and for analyzing materials with strong fluorescence backgrounds when using near-infrared lasers. For 1,3,5-triazine (B166579) derivatives, Raman spectroscopy has been successfully used for quantitative analysis and monitoring reactions. researchgate.net The symmetric stretches of the triazinane ring and the symmetric vibrations of the nitro groups would likely produce strong Raman signals, making it possible to quantify the concentration of this compound and related species during a reaction.

Table 3: Characteristic Vibrational Modes for Monitoring this compound This table presents typical frequency ranges for the key functional groups. Specific values depend on the molecule's exact chemical environment.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Applicable Technique |

| N-NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 | FTIR, Raman |

| N-NO₂ (Nitro) | Symmetric Stretch | 1270 - 1350 | FTIR, Raman |

| N-N=O (Nitroso) | N-N Stretch | 1000 - 1100 | FTIR, Raman |

| N-N=O (Nitroso) | N=O Stretch | 1430 - 1540 | FTIR, Raman |

| C-N (Triazinane Ring) | Stretch | 1020 - 1220 | FTIR, Raman |

| Triazinane Ring | Ring Breathing/Deformation | 700 - 900 | Raman |

By plotting the intensity of these characteristic peaks over time, detailed kinetic profiles can be generated, revealing reaction rates, orders, and the influence of different reaction conditions (e.g., temperature, pressure, catalyst) on the transformation. youtube.com

Future Research Directions and Unresolved Questions

Elucidation of Minor or Alternative Reaction Pathways under Varied Conditions

The reactivity of nitroso and nitro-substituted triazines can be complex, often leading to multiple reaction products depending on the specific conditions. researchgate.net For 1-Nitro-3,5-dinitroso-1,3,5-triazinane, a primary research focus should be the systematic investigation of its reaction pathways under a range of conditions. This includes exploring its behavior in the presence of various nucleophiles, electrophiles, and under different thermal and photochemical stimuli.

Table 1: Proposed Experimental Conditions for Reactivity Studies

| Parameter | Conditions to Investigate | Rationale |

| Temperature | -20°C to 100°C | To determine the kinetic versus thermodynamic product distribution. |

| Solvent Polarity | Aprotic (e.g., Dioxane) vs. Protic (e.g., Ethanol) | To understand the influence of solvent-solute interactions on reaction pathways. |

| pH | Acidic (pH 2-4), Neutral (pH 7), Basic (pH 9-11) | To probe the stability of the nitro and nitroso groups to acid/base catalysis. |

| Reactants | Nucleophiles (e.g., amines, thiols), Reducing Agents (e.g., NaBH4), Oxidizing Agents (e.g., H2O2) | To map the compound's reactivity and potential for functional group transformations. |

Advanced Computational Prediction of Long-Term Chemical Stability and Reactivity Profiles

Computational chemistry provides a powerful tool for predicting the properties of molecules that may be difficult to synthesize or handle experimentally. elsevierpure.com While initial computational data for this compound exists, more advanced theoretical studies are necessary to predict its long-term stability and a more detailed reactivity profile. nih.govuni.lu

Future computational work should employ high-level quantum mechanical methods to model the compound's decomposition pathways, transition states, and reaction kinetics. This will be crucial for understanding its potential as an energetic material or as a reactive intermediate in organic synthesis. A significant unresolved question is the precise mechanism of its thermal decomposition and the nature of the initial bond-breaking events.

Table 2: Key Parameters for Computational Stability Analysis

| Computational Method | Parameter to be Calculated | Significance |

| Density Functional Theory (DFT) | Bond Dissociation Energies (BDEs) | To identify the weakest bonds and likely points of initial decomposition. |

| Ab initio methods (e.g., MP2, CCSD(T)) | Reaction Enthalpies and Activation Barriers | To predict the favorability and rates of potential decomposition reactions. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis and Intermolecular Interactions | To assess stability in the solid state and in solution over time. |

Development of Novel Synthetic Routes with Enhanced Control Over Regio- and Stereochemistry

The synthesis of asymmetrically substituted triazinanes like this compound presents a significant synthetic challenge. researchgate.netrsc.org The development of novel synthetic methodologies that offer precise control over the placement of the nitro and nitroso groups is a critical area for future research.

Deeper Understanding of Structure-Reactivity Relationships for Complex Nitrogenous Heterocycles

The chemical behavior of this compound is intrinsically linked to its unique electronic and steric properties. numberanalytics.com A broader understanding of the structure-reactivity relationships in complex nitrogenous heterocycles is essential for predicting and controlling the chemistry of this and related compounds.

Future research should involve the synthesis and characterization of a series of related triazinane derivatives with varying substitution patterns. By systematically modifying the substituents on the triazinane ring and studying the resulting changes in reactivity, a more comprehensive model of structure-reactivity relationships can be developed. An important unresolved question is how the conformational flexibility of the triazinane ring influences the reactivity of the exocyclic functional groups.

Cross-Disciplinary Studies Integrating Fundamental Chemical Processes with Environmental and Materials Science Applications

The potential applications of this compound are likely to be found at the intersection of fundamental chemistry and applied sciences. For instance, many nitrogen heterocycles have applications in materials science and as energetic materials. numberanalytics.comresearchgate.net

Future cross-disciplinary studies should explore the potential of this compound as a precursor for novel polymers, as a component in energetic formulations, or as a probe for studying fundamental chemical processes in more complex systems. Collaboration between synthetic chemists, computational chemists, materials scientists, and environmental scientists will be crucial for unlocking the full potential of this molecule. A significant unresolved question is whether the unique combination of nitro and nitroso groups can lead to materials with novel and desirable properties.

Q & A

Q. Advanced Research Focus

- Nitroso Group Lability : The —N═O moiety in DNX undergoes photolytic cleavage under UV light (λ = 254 nm), forming nitroxyl radicals detectable via EPR spectroscopy. Stabilize with dark storage at 4°C .

- Acid-Base Behavior : DNX’s nitro groups act as electron-withdrawing groups, lowering pKa of adjacent amines (≈3.5). Protonation at acidic pH (<2) enhances solubility but accelerates hydrolysis .

- Computational Insights : DFT calculations (B3LYP/6-311+G(d,p)) reveal intramolecular hydrogen bonding between nitroso O and NH groups, increasing thermal stability (ΔH decomposition = 148 kJ/mol) .

How can contradictions in DNX degradation efficiency across studies be reconciled?

Advanced Research Focus

Discrepancies arise from microbial strain variability and experimental conditions:

- Strain-Specific Metabolism : Rhodococcus spp. degrade DNX via denitration, while Pseudomonas spp. favor ring cleavage. Use genomic knockout studies to identify xplA/xplB homologs responsible for DNX transformation .

- Soil vs. Aqueous Systems : Biochar amendments in soil enhance DNX adsorption, reducing bioavailability and apparent degradation rates. Normalize data to biochar-free controls .

- Analytical Artifacts : False negatives occur if DNX degrades during sample preparation. Spike recovery tests (80–120%) validate protocols .

What computational tools are effective for modeling DNX’s environmental fate and toxicity?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate DNX interaction with humic acids to predict soil mobility. CHARMM forcefields show preferential binding to aromatic moieties (ΔG = −22.3 kcal/mol) .

- QSAR Models : Correlate DNX’s logP (0.85) with acute toxicity (LC₅₀ = 12 mg/L in Daphnia magna). Validate against EPA ECOTOX database entries .

- Degradation Pathway Prediction : Use EAWAG-BBD Pathway Predictor to map plausible routes (e.g., nitro reduction to amine derivatives) .

What are the limitations of current DNX detection methods in heterogeneous environmental samples?

Q. Basic Research Focus

- Matrix Interference : Humic acids co-elute with DNX in reversed-phase HPLC. Mitigate with solid-phase extraction (Oasis HLB cartridges) and post-column derivatization with Griess reagent .

- Detection Limits : LC-MS/MS achieves LOD = 0.1 µg/L, but field-deployable sensors (e.g., electrochemical aptasensors) require optimization for nitroso group specificity .

- False Positives : TNX and DNX share similar fragmentation patterns. Use MRM transitions (DNX: m/z 175 → 117; TNX: m/z 159 → 101) for differentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.